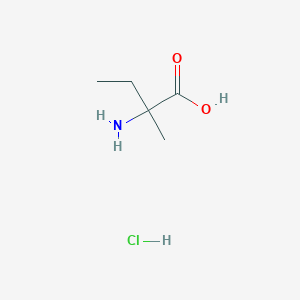

2-Amino-2-methylbutanoic acid hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-amino-2-methylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

化学反応の分析

Acid-Base Reactions

The primary amine reacts with acids and bases:

-

Protonation : In acidic conditions, the amino group forms a stable ammonium ion. Since the compound is already a hydrochloride salt, further protonation is uncommon under standard conditions .

-

Deprotonation : Under alkaline conditions (e.g., NaOH), the amine group loses a proton, regenerating the free amino acid .

Acylation

The amino group reacts with acylating agents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Base (e.g., Et₃N) | N-Acetyl-2-amino-2-methylbutanoic acid | 85–90% | |

| Benzoyl chloride | RT, dichloromethane | N-Benzoylated derivative | 78% |

Alkylation

Reacts with alkyl halides to form secondary amines:

-

Example : Treatment with methyl iodide in the presence of K₂CO₃ produces N-methyl-2-amino-2-methylbutanoic acid.

Esterification

Forms esters with alcohols under acidic catalysis:

| Alcohol | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-amino-2-methylbutanoate | Pharmaceutical synth | |

| Ethanol | HCl (gas) | Ethyl ester | Flavoring agents |

Amide Formation

Reacts with amines to form peptide-like bonds:

Reduction

The carboxylic acid group is reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C | 2-Amino-2-methylbutanol | Requires anhydrous |

Oxidation

The amino group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂ | Acidic medium | Nitroso derivative | Intermediate for dyes | |

| KMnO₄ | Alkaline, heat | 2-Methyl-2-nitrobutanoic acid | Limited yield |

Chelation with Metals

Forms stable complexes with transition metals:

-

Example : Coordination with Cu²⁺ in aqueous solution produces a blue complex, used in analytical chemistry .

Pharmaceutical Intermediates

-

Neurological Drugs : Serves as a precursor for dopamine analogs.

-

Antibiotics : Incorporated into β-lactam scaffolds via peptide coupling .

Esterification Mechanism

-

Protonation of the carboxylic acid by H₂SO₄.

-

Nucleophilic attack by the alcohol.

Acylation Mechanism

-

Base deprotonates the amino group.

-

Acyl chloride reacts with the amine to form an amide.

科学的研究の応用

Chemistry

Aib·HCl serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Peptides : Aib·HCl is frequently used in peptide synthesis due to its ability to introduce steric hindrance, which can stabilize certain peptide conformations.

- Asymmetric Synthesis : It is utilized in asymmetric synthesis processes, enabling the production of enantiomerically pure compounds. For example, recent studies have demonstrated its application in synthesizing (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid through a multi-step reaction process .

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts Aib·HCl to oxo derivatives | Oxo derivatives |

| Reduction | Produces different amine derivatives | Amine derivatives |

| Substitution | Amino group replacement with other functional groups | Substituted compounds |

Biology

In biological research, Aib·HCl is important for studying amino acid metabolism and protein synthesis:

- Metabolic Studies : It is involved in research related to amino acid transport systems and their roles in cellular uptake mechanisms. For instance, studies have shown that Aib can influence the uptake of labeled amino acids in cell cultures .

- Clinical Applications : Aib·HCl has been investigated for its potential in imaging techniques for cancer detection. Its derivatives are used in PET imaging to target specific tumors .

Industrial Applications

Aib·HCl is also relevant in industrial contexts:

- Chemical Production : It is utilized in the production of various chemicals and materials, particularly those requiring branched-chain amino acids as precursors.

- Pharmaceuticals : The compound's unique properties make it suitable for developing pharmaceuticals that require specific structural configurations.

Case Study 1: Imaging Prostate Cancer

A study highlighted the use of (S)-2-amino-5-[^18F]fluoro-2-methylpentanoic acid (a derivative of Aib·HCl) for imaging prostate cancer. The compound showed promising results in enhancing the visibility of tumors during imaging procedures .

Case Study 2: Amino Acid Metabolism

Research involving hemodialysis patients found that levels of 2-methylbutyric acid (related to Aib·HCl metabolism) were negatively associated with bone morphogenetic protein 6 (BMP-6), suggesting implications for vascular health . This highlights the metabolic pathways involving Aib·HCl and its derivatives.

作用機序

The mechanism of action of 2-amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of proteins and other biologically active molecules. The compound’s effects are mediated through its incorporation into metabolic pathways and its interaction with enzymes involved in amino acid metabolism .

類似化合物との比較

2-Amino-2-methylbutanoic acid: The free acid form of the compound.

2-Amino-2-phenylbutanoic acid hydrochloride: A similar compound with a phenyl group instead of a methyl group.

2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride: A derivative with a fluorophenyl group

Uniqueness: 2-Amino-2-methylbutanoic acid hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its free acid form .

生物活性

2-Amino-2-methylbutanoic acid hydrochloride, also known as (S)-2-amino-2-methylbutanoic acid hydrochloride , is an amino acid derivative that exhibits a range of biological activities. This compound is notable for its role in various biochemical processes, including neurotransmitter synthesis and metabolic pathways. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 137.61 g/mol. The compound features an amino group and a methyl group attached to the second carbon of the butanoic acid chain, which contributes to its unique properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Neurotransmitter Synthesis : The compound serves as a precursor for neurotransmitters, particularly in the synthesis of glutamate and gamma-aminobutyric acid (GABA), which are crucial for neuronal signaling and regulation of excitatory and inhibitory pathways in the central nervous system .

- Metabolic Pathways : It plays a significant role in amino acid metabolism, influencing metabolic pathways that are essential for cellular function .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal death caused by oxidative stress, suggesting its potential use in neurodegenerative diseases such as Alzheimer's.

- Muscle Protein Synthesis : Research has shown that supplementation with this compound can significantly enhance muscle protein synthesis post-exercise. This effect is attributed to its role in stimulating anabolic signaling pathways within muscle cells .

- Antioxidant Activity : In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, highlighting its potential as an antioxidant agent.

特性

IUPAC Name |

2-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBOBNODYVJFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870655 | |

| Record name | Isovaline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72408-58-3 | |

| Record name | Isovaline, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72408-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。